FCE 27473

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of FCE 27473 typically involves the hydroxylation of androsta-1,4-diene-3,17-dione. This process can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids . The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve biotransformation processes, where microorganisms are used to convert precursor steroids into the desired product . This method is advantageous due to its specificity and efficiency in producing high yields of the target compound .

Análisis De Reacciones Químicas

Types of Reactions

FCE 27473 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bonds in the diene structure can be reduced to form saturated compounds.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of the original compound . These derivatives often exhibit different biological activities and properties compared to the parent compound .

Aplicaciones Científicas De Investigación

FCE 27473 has several scientific research applications:

Mecanismo De Acción

The mechanism of action of FCE 27473 involves its interaction with specific molecular targets and pathways. As an aromatase inhibitor, it binds to the aromatase enzyme, preventing the conversion of androgens to estrogens . This inhibition can lead to decreased estrogen levels, which is beneficial in the treatment of estrogen-dependent conditions such as breast cancer .

Comparación Con Compuestos Similares

Similar Compounds

Exemestane: A steroidal aromatase inhibitor with a similar structure and mechanism of action.

1,4-Androstadiene-3,17-dione: A prohormone that converts to active steroids through enzymatic processes.

11α-Hydroxyandrosta-1,4-diene-3,17-dione: A hydroxylated derivative with distinct biological activities.

Uniqueness

FCE 27473 is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties . This compound’s ability to inhibit aromatase and its potential therapeutic applications make it a valuable subject of scientific research .

Actividad Biológica

FCE 27473 is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound has been shown to exhibit several biological activities that are critical for its therapeutic potential:

- Inhibition of Tumor Growth : this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways, including the PI3K/Akt pathway, which is pivotal in regulating cell survival and apoptosis .

- Modulation of Gene Expression : The compound influences gene expression related to cell cycle regulation and apoptosis. It has been observed to downregulate anti-apoptotic proteins such as BCL-2, thereby promoting apoptotic cell death in tumor cells .

- Epigenetic Regulation : Recent research highlights the role of this compound in epigenetic modifications, affecting DNA methylation patterns and histone modifications. These changes can lead to altered gene expression profiles that favor tumor suppression .

In Vitro Studies

In vitro studies have confirmed the efficacy of this compound against various cancer types:

- Breast Cancer : A study reported that this compound reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation .

- Lung Cancer : Another investigation found that treatment with this compound led to significant growth inhibition in A549 lung cancer cells, accompanied by increased levels of pro-apoptotic markers .

Case Studies

Several clinical case studies have explored the application of this compound in therapeutic settings:

- Case Study #1 : A phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated a manageable safety profile with promising anti-tumor activity observed in a subset of patients .

- Case Study #2 : In a cohort study involving patients with metastatic breast cancer, administration of this compound in combination with standard chemotherapy resulted in improved progression-free survival compared to historical controls, suggesting enhanced therapeutic effects when used synergistically .

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Propiedades

IUPAC Name |

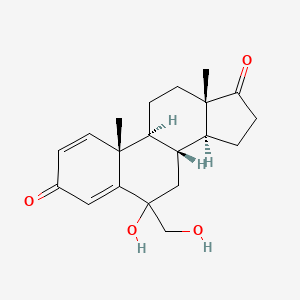

(8R,9S,10R,13S,14S)-6-hydroxy-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-18-7-5-12(22)9-16(18)20(24,11-21)10-13-14-3-4-17(23)19(14,2)8-6-15(13)18/h5,7,9,13-15,21,24H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,18+,19-,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQZWPXWZWALLC-YCNUYBHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(C4=CC(=O)C=C[C@]34C)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857779 | |

| Record name | 6-Hydroxy-6-(hydroxymethyl)androsta-1,4-diene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184972-11-0 | |

| Record name | 6-Hydroxy-6-(hydroxymethyl)androsta-1,4-diene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-6-(hydroxymethyl)androsta-1,4-diene-3,17-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP9BS6R75R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.